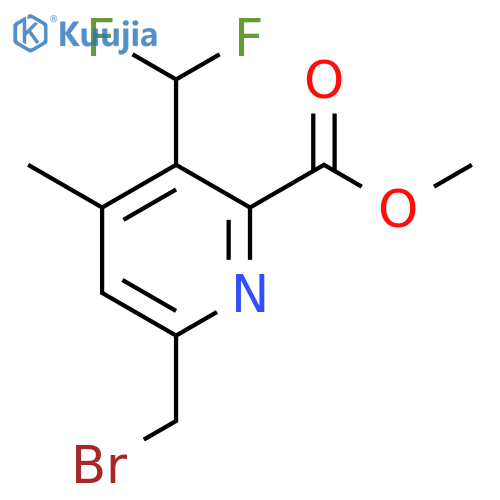Cas no 1361814-25-6 (Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)

1361814-25-6 structure
商品名:Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate
CAS番号:1361814-25-6
MF:C10H10BrF2NO2
メガワット:294.092709064484
CID:4933682
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate
- Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate
-
- インチ: 1S/C10H10BrF2NO2/c1-5-3-6(4-11)14-8(10(15)16-2)7(5)9(12)13/h3,9H,4H2,1-2H3
- InChIKey: KWESDXIEQCJOEG-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C)=C(C(F)F)C(C(=O)OC)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 39.2
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A020005085-500mg |
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate |
1361814-25-6 | 97% | 500mg |
$960.40 | 2022-03-28 | |
| Alichem | A020005085-1g |
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate |
1361814-25-6 | 97% | 1g |
$1,814.40 | 2022-03-28 |
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
1361814-25-6 (Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
